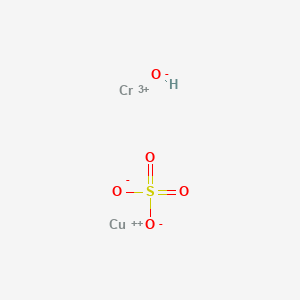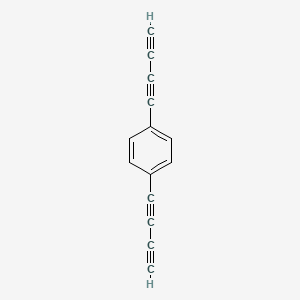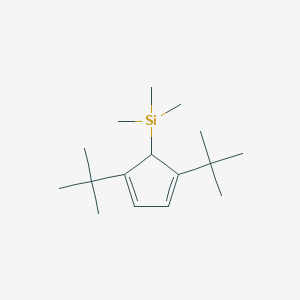
Cyclooct-4-en-1-yl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooct-4-en-1-yl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by a cyclooctene ring attached to a butylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooct-4-en-1-yl butylcarbamate typically involves the reaction of cyclooct-4-en-1-ol with butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine to enhance the nucleophilicity of the alcohol group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-yl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Cyclooct-4-en-1-yl butylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Cyclooct-4-en-1-yl butylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cyclooct-4-en-1-yl butylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Cyclooct-4-en-1-ylmethanol: Similar structure but with a hydroxyl group instead of a carbamate group.
Cyclooct-4-en-1-yl acetate: Contains an acetate group instead of a carbamate group.
Cyclooct-4-en-1-ylamine: Contains an amine group instead of a carbamate group.
Uniqueness
Cyclooct-4-en-1-yl butylcarbamate is unique due to its specific combination of a cyclooctene ring and a butylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
138554-35-5 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-butylcarbamate |
InChI |
InChI=1S/C13H23NO2/c1-2-3-11-14-13(15)16-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3,(H,14,15) |
InChI Key |
WWCCRGMIWUANJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1CCCC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


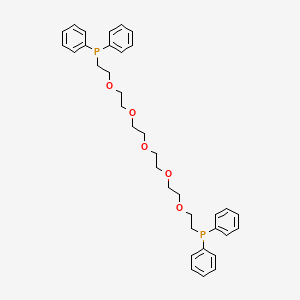

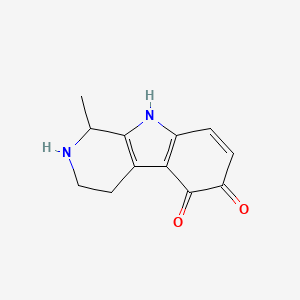
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
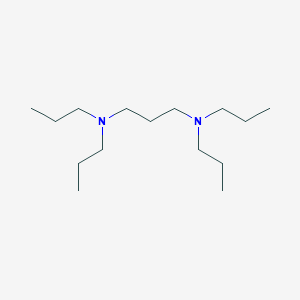

![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
